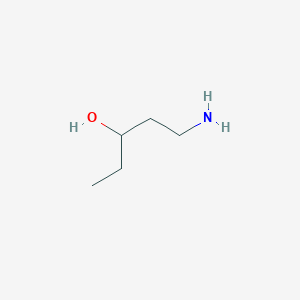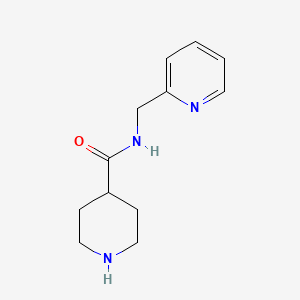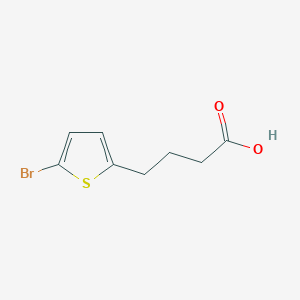
2-Aminothiazole-5-carbonitrile
Overview
Description
2-Aminothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Aminothiazole-5-carbonitrile is a versatile intermediate in medicinal chemistry and drug discovery projects. Havel et al. (2018) describe its use in the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are important for developing new pharmaceutical compounds (Havel et al., 2018).
Nucleophilicity Studies
Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles. Their research provides insights into the reactivity and potential applications of these compounds in various chemical reactions (Forlani et al., 2006).
Hydrodehalogenation and Chemical Transformations
Ioannidou and Koutentis (2011) investigated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles, leading to the synthesis of various 3-haloisothiazole-4-carbonitriles. This study highlights the potential for creating diverse derivatives of this compound for different chemical applications (Ioannidou & Koutentis, 2011).
Applications in Explosives
Snyder et al. (2017) reported on a triazolotriazine carbonitrile formed from a derivative of this compound, highlighting its potential as an insensitive high explosive. This demonstrates the compound's applicability in the field of materials science and explosive materials (Snyder et al., 2017).
Safety and Hazards
Future Directions
2-Aminothiazole derivatives, including 2-Aminothiazole-5-carbonitrile, have shown promise in the field of medicinal chemistry and drug discovery research . They have been found to have several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents . This has led to their wide innovations and use in the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
Mechanism of Action
Target of Action
2-Aminothiazole-5-carbonitrile has been found to have a broad range of targets due to its versatile structure. It has been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also acts as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of COX-1/COX-2 .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, in the case of PDE5 regulation, it has been found that certain 2-aminothiazole derivatives can have a complete inhibitory effect on PDE5, suggesting a distinctive therapeutic role of these derivatives in conditions like erectile dysfunction . Moreover, these compounds have been found to inhibit COX-1 and COX-2 activities .
Biochemical Pathways
The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is involved in various biochemical pathways related to cancer, inflammation, and other diseases. In the context of PDE5 regulation, these compounds enhance the expression of nitric oxide synthases and lead to the accumulation of cGMP, in addition to activating protein kinase G (PKG), which plays an important role in the development of several neurodiseases .
Pharmacokinetics
The compound’s effects on pde5 and cox-1/cox-2 suggest that it has a significant bioavailability .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to have a complete inhibitory effect on PDE5, suggesting a potential therapeutic role in conditions like erectile dysfunction . It also exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
2-Aminothiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The interaction with PDE5 involves binding to the enzyme’s active site, leading to either inhibition or enhancement of its activity. This regulation is significant in the context of neuroinflammatory and neurodegenerative diseases, where PDE5 inhibitors have shown potential therapeutic benefits .
Additionally, this compound interacts with COX enzymes, which are key players in the inflammatory response. By inhibiting COX-1 and COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . The molecular docking studies have revealed strong binding interactions with the active sites of these enzymes, further elucidating the nature of these biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated anti-proliferative effects on human cancerous cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancer cells . The mechanism underlying these effects involves the inhibition of cell proliferation and induction of apoptosis, which is a programmed cell death process crucial for eliminating cancer cells .
Moreover, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit PDE5 and COX enzymes is attributed to its strong binding affinity to their active sites . This binding results in the inhibition of enzyme activity, leading to downstream effects such as reduced inflammation and enhanced neuroprotection .
Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation . These molecular mechanisms highlight the compound’s potential as a therapeutic agent in treating inflammatory and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its efficacy .
Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects on cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular function .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity . These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism includes its conversion into active metabolites that exert biological effects . Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of this compound, influencing its bioavailability and efficacy .
The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s overall impact on cellular function and homeostasis . Understanding these metabolic pathways is vital for optimizing the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its efficacy as a therapeutic agent .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations .
The subcellular localization of this compound is critical for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBHWXNEMGNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434789 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51640-52-9 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,3-thiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)









![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)


